2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]
Description
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] is a complex organic compound characterized by the presence of disulfide linkages and brominated aromatic rings
Properties
CAS No. |
88312-83-8 |
|---|---|
Molecular Formula |
C28H22Br2N2O2S2 |
Molecular Weight |
642.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[2-[(2-bromo-4-methylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H22Br2N2O2S2/c1-17-11-13-23(21(29)15-17)31-27(33)19-7-3-5-9-25(19)35-36-26-10-6-4-8-20(26)28(34)32-24-14-12-18(2)16-22(24)30/h3-16H,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
KVORCJBLTRGRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] typically involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] involves its interaction with thiol groups in proteins and enzymes. The disulfide linkages can undergo thiol-disulfide exchange reactions, leading to the modification of protein function. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-methylbenzamide]
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2,2’-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide] is unique due to the presence of bromine atoms and disulfide linkages, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions, while the disulfide linkages enable interactions with thiol-containing biomolecules.
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